

Technical Guide: 5-Acenaphthenecarboxylic Acid Melting Point

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Compound of Interest

Compound Name: 5-Acenaphthenecarboxylic acid

Cat. No.: B1294503

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This technical guide provides a comprehensive overview of the melting point of **5-Acenaphthenecarboxylic acid**, a crucial physical property for compound identification and purity assessment. The document outlines reported melting point data, details the standardized experimental protocol for its determination, and provides a visual workflow for this procedure.

Data Presentation: Reported Melting Points

There are discrepancies in the reported melting point of **5-Acenaphthenecarboxylic acid** in scientific literature and commercial databases. These variations may be attributable to different crystalline forms of the compound or impurities. The following table summarizes the available data.

Melting Point (°C)	Source	Notes
220-223	ChemicalBook[1], ChemBK[2]	"lit." indicates a literature value.
~217	Google Patents[3]	Value obtained from a described synthesis procedure.
146-148	ChemBK[2][4]	Also listed for the same compound.

Experimental Protocols: Capillary Melting Point Determination

The most common method for determining the melting point of a crystalline organic solid like **5-Acenaphthenecarboxylic acid** is the capillary method.^[5] This technique relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.^[5]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)^{[6][7]}
- Thermometer
- **5-Acenaphthenecarboxylic acid** sample (dry and finely powdered)^[8]
- Mortar and pestle (optional, for powdering the sample)
- Spatula

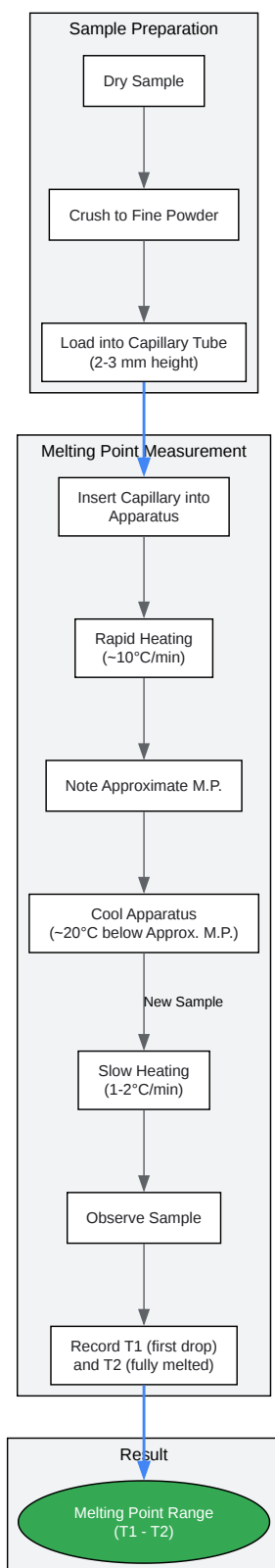
Procedure:

- Sample Preparation:
 - Ensure the **5-Acenaphthenecarboxylic acid** sample is completely dry, as residual solvent can depress the melting point.^[8]
 - If necessary, finely crush the crystalline solid into a powder using a mortar and pestle or a spatula.^[9]
 - Load the sample into a capillary tube by pressing the open end into the powder.^[8]
 - Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-3 mm to ensure an accurate melting range.^{[6][8][10]}

- Preliminary (Rough) Melting Point Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
 - Heat the sample at a rapid rate (e.g., 4-10°C per minute) to get an approximate melting temperature.[6][11] This initial measurement helps to establish a narrower range for the precise determination.
- Accurate Melting Point Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[6]
 - Insert a new capillary tube with a fresh sample.
 - Heat the apparatus rapidly until the temperature is about 15°C below the expected melting point.[8]
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[10][11]
 - Carefully observe the sample through the viewing lens.
 - Record the temperature at which the first drop of liquid appears (T1).[10]
 - Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).[10]
 - The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically sharp, often within 0.5-1.0°C.
- Repeatability:
 - For reliable results, the procedure should be performed at least twice with fresh samples in new capillary tubes.[6]

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the melting point of **5-Acenaphthenecarboxylic acid** using the capillary method.



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Caption: Workflow for Capillary Melting Point Determination.

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